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2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane

Cat. No.: B1627293
CAS No.: 850348-80-0
M. Wt: 198.19 g/mol
InChI Key: VTNXZZBCEHXKNI-UHFFFAOYSA-N
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Description

Significance of 1,3-Dioxolane (B20135) Derivatives in Heterocyclic Chemistry

The 1,3-dioxolane ring is a five-membered heterocyclic acetal (B89532) that holds a prominent place in organic and medicinal chemistry. chemicalbook.comnih.gov Its utility stems from its role as a versatile protecting group for aldehydes and ketones, a chiral auxiliary in asymmetric synthesis, and a core structural motif in a wide array of biologically active molecules. nih.govwikipedia.org The presence of two oxygen atoms within the ring can enhance the biological activity of a molecule, potentially through hydrogen bonding with target sites. researchgate.netscilit.com

Derivatives of 1,3-dioxolane have been shown to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.netscilit.comresearchgate.net Depending on the substituents attached to the ring, these compounds have demonstrated antifungal, antibacterial, antiviral, and anticancer properties. nih.govchemicalbook.comresearchgate.netscilit.com For instance, certain 1,3-dioxolane derivatives have shown notable activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. nih.govconsensus.appresearchgate.net Furthermore, the 1,3-dioxolane scaffold is found in some natural products and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgsilverfernchemical.com

The synthesis of 1,3-dioxolanes is typically achieved through the condensation of an aldehyde or ketone with ethylene (B1197577) glycol in the presence of an acid catalyst. chemicalbook.com This straightforward and often high-yielding reaction contributes to the widespread use of this scaffold in chemical research.

Role and Impact of Fluorine in Pharmaceutical and Agrochemical Chemistry

The introduction of fluorine into organic molecules has become a powerful strategy in the design of modern pharmaceuticals and agrochemicals. tandfonline.comnih.govresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.comacs.orgnih.gov

In medicinal chemistry, fluorination is often employed to enhance a drug candidate's metabolic stability by blocking sites susceptible to enzymatic degradation. tandfonline.comresearchgate.netnih.gov This can lead to improved pharmacokinetic profiles. Furthermore, the strategic placement of fluorine can alter a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins. tandfonline.comresearchgate.netacs.orgnih.gov The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, which is crucial for optimizing a drug's properties. researchgate.net It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds. alfa-chemistry.comtaylorandfrancis.com

In the agrochemical sector, fluorinated compounds represent a significant and growing class of commercial products. nih.gov The incorporation of fluorine can lead to agrochemicals with improved efficacy, selectivity, and environmental safety profiles. Fluorinated insecticides, herbicides, and fungicides have been developed to protect crops from a wide range of pests and diseases. nih.gov

Research Landscape of Fluorinated Phenoxymethyl (B101242) Ethers and Dioxolane Conjugates

The combination of the structural motifs discussed above—fluorine, phenoxymethyl ethers, and dioxolanes—has led to the investigation of hybrid molecules with potential applications in various fields. Research into fluorinated ethers has been driven by the desire to create compounds with enhanced stability and specific biological activities. researchgate.netnih.govnist.gov The trifluoromethoxy group, for example, is increasingly utilized in bioactive compounds due to its unique electronic and lipophilic properties. researchgate.netnih.gov

The synthesis of phenoxymethyl derivatives linked to a 1,3-dioxolane ring has also been explored. For instance, 1-(4-phenoxymethyl-2-phenyl- nih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole has been reported to exhibit potent antifungal activity. researchgate.net The synthesis of related structures, such as 4-(phenoxymethyl)-1,3-dioxolan-2-one, has also been documented. researchgate.net

The convergence of these research areas points to the potential for developing novel compounds by integrating these three key structural features. The synthesis of such conjugates allows for the fine-tuning of molecular properties, aiming to achieve desired biological or material characteristics.

Overview of Research Trajectories for 2-(3-Fluoro-phenoxymethyl)-nih.govnumberanalytics.comdioxolane and Analogs

While specific research on "2-(3-Fluoro-phenoxymethyl)- nih.govdioxolane" is not extensively documented in publicly available literature, the research trajectories for its analogs and related structures provide valuable insights. The synthesis of similar compounds, such as 2-(3-furyloxymethyl)-1,3-dioxolane, has been undertaken, highlighting the interest in preparing and characterizing such ether-linked dioxolane systems. pacific.edu

Research into analogous structures often focuses on their potential biological activities. For example, novel 1,3-dioxolane derivatives containing a triazole moiety have been synthesized and evaluated for their fungicidal and herbicidal activities. nih.gov Some of these compounds, including those with fluorinated phenyl groups, have shown broad-spectrum activity. nih.gov Molecular docking studies on such compounds have suggested that they may act as inhibitors of ergosterol (B1671047) biosynthesis, a key pathway in fungi. nih.gov

The general synthetic strategy for such molecules would likely involve the reaction of a substituted phenoxymethyl precursor with a suitable 1,3-dioxolane building block. The exploration of such compounds is driven by the principle of molecular hybridization, where the combination of known bioactive fragments can lead to new chemical entities with enhanced or novel properties. Future research in this area will likely focus on the synthesis of a wider range of analogs, detailed evaluation of their biological activities, and investigation of their structure-activity relationships.

Data Tables

Table 1: Biological Activities of 1,3-Dioxolane Derivatives

Compound Type Biological Activity Reference
Substituted 1,3-Dioxolanes Antibacterial, Antifungal nih.gov
1,3-Dioxolane Conjugates Anticancer, Antiviral, Anti-inflammatory researchgate.netscilit.comresearchgate.net
Triazole-containing 1,3-Dioxolanes Fungicidal, Plant Growth Regulating nih.gov

Table 2: Impact of Fluorine in Bioactive Molecules

Property Affected Impact Reference
Metabolic Stability Increased tandfonline.comresearchgate.netnih.gov
Lipophilicity Modified tandfonline.comresearchgate.netacs.org
Membrane Permeability Enhanced researchgate.netnih.gov
Binding Affinity Increased tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO3 B1627293 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluorophenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNXZZBCEHXKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592242
Record name 2-[(3-Fluorophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-80-0
Record name 2-[(3-Fluorophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic and Computational Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

While specific spectra for 2-(3-Fluoro-phenoxymethyl)- keio.ac.jpresearchgate.netdioxolane are not available, the expected chemical shifts and coupling patterns can be predicted.

Expected ¹H NMR Features:

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the fluorophenoxy group, the methylene (B1212753) protons of the phenoxymethyl (B101242) linker, and the protons of the dioxolane ring.

Aromatic Region (approx. 6.8-7.4 ppm): The 3-fluorophenyl group would exhibit a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

Phenoxymethyl Protons (-O-CH₂-): A singlet or a doublet is anticipated for the methylene protons adjacent to the aromatic ring.

Dioxolane Ring Protons: The protons on the dioxolane ring are expected to show characteristic multiplets. The methine proton at the C2 position would likely appear as a triplet, coupled to the adjacent methylene group of the linker. The ethylene (B1197577) glycol-derived protons of the dioxolane ring would also produce multiplets.

Expected ¹³C NMR Features:

The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule.

Aromatic Carbons (approx. 110-165 ppm): The carbon atoms of the 3-fluorophenyl ring would appear in this region, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

Phenoxymethyl Carbon (-O-CH₂-): This carbon would resonate in the ether linkage region.

Dioxolane Ring Carbons: The C2 carbon of the dioxolane ring (the acetal (B89532) carbon) would have a characteristic chemical shift, and the C4/C5 carbons would appear further upfield.

Predicted NMR Data Table (Based on Analogous Structures):

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Dioxolane CH (C2)~5.3 - 5.8~100 - 105
Dioxolane CH₂ (C4/C5)~3.8 - 4.2~65 - 70
Phenoxymethyl CH₂~4.0 - 4.5~68 - 73
Aromatic CH~6.8 - 7.4~105 - 131
Aromatic C-ONot Applicable~157 - 162
Aromatic C-FNot Applicable~160 - 165 (with large ¹J C-F)

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For 2-(3-Fluoro-phenoxymethyl)- keio.ac.jpresearchgate.netdioxolane, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift would be indicative of its electronic environment. The signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(3-Fluoro-phenoxymethyl)- keio.ac.jpresearchgate.netdioxolane would be expected to show characteristic absorption bands for its functional groups.

Predicted FT-IR Data Table (Based on Analogous Structures):

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3100 - 3000Aromatic C-H StretchMedium to Weak
~2980 - 2850Aliphatic C-H Stretch (Dioxolane & CH₂)Medium
~1600, ~1490Aromatic C=C StretchMedium to Strong
~1250 - 1200Aryl-F StretchStrong
~1250 - 1000C-O-C Stretch (Ether & Acetal)Strong
~1150 - 1050Dioxolane Ring VibrationsStrong

Raman Spectroscopy Applications

Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in Raman spectra. The C-F stretching vibration would also be observable. While specific data for the title compound is unavailable, studies on related fluorinated aromatic compounds show that Raman spectroscopy can be a powerful tool for identifying the presence and position of fluorine substituents.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of 2-(3-Fluoro-phenoxymethyl)- keio.ac.jpresearchgate.netdioxolane would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Expected Fragmentation Patterns:

Key fragmentation pathways would likely involve the cleavage of the ether bond and the fragmentation of the dioxolane ring. Common fragments would include the 3-fluorophenoxy radical or cation and ions derived from the dioxolane moiety.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in modern chemistry, offering a window into the molecular world that is often inaccessible through experimental means alone. For 2-(3-Fluoro-phenoxymethyl)- guidechem.comchemscene.comdioxolane, these computational tools allow for a thorough elucidation of its structural and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This approach also allows for the exploration of different spatial orientations, or conformations, and their relative energies. For 2-(3-Fluoro-phenoxymethyl)- guidechem.comchemscene.comdioxolane, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance of accuracy and computational cost.

The conformational landscape of this molecule is primarily dictated by the rotational freedom around the single bonds connecting the phenoxymethyl group to the dioxolane ring. The orientation of the 3-fluorophenoxy group relative to the dioxolane ring, as well as the puckering of the five-membered dioxolane ring itself, would be key areas of investigation. The results of such an analysis would yield the dihedral angles and bond lengths of the most stable conformer, providing a foundational understanding of its shape.

Table 1: Predicted Optimized Geometric Parameters for 2-(3-Fluoro-phenoxymethyl)- guidechem.comchemscene.comdioxolane (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C-F ~1.35 Å
C-O (ether) ~1.37 Å
C-O (dioxolane) ~1.42 Å
Bond Angle C-O-C (ether) ~118°
Dihedral Angle C-C-O-C Varies with conformation

Note: This table is illustrative and based on typical values for similar functional groups. Precise values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For 2-(3-Fluoro-phenoxymethyl)- guidechem.comchemscene.comdioxolane, the HOMO is expected to be localized primarily on the electron-rich fluorophenoxy ring, while the LUMO would likely be distributed across the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity. The presence of the electronegative fluorine atom on the phenyl ring would influence the energy levels of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-(3-Fluoro-phenoxymethyl)- guidechem.comchemscene.comdioxolane

Orbital Energy (eV)
HOMO -6.5
LUMO -0.8
HOMO-LUMO Gap 5.7

Note: These are representative values. Actual energies would be determined by specific quantum chemical calculations.

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. These predicted shifts are valuable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra help in the assignment of vibrational modes observed experimentally, such as the characteristic C-F, C-O, and aromatic C-H stretching and bending vibrations.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. For 2-(3-Fluoro-phenoxymethyl)- guidechem.comchemscene.comdioxolane, the primary electronic transitions would likely be π → π* transitions within the aromatic ring.

Table 3: List of Compounds Mentioned

Compound Name
2-(3-Fluoro-phenoxymethyl)- guidechem.comchemscene.comdioxolane
B3LYP

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Fluoro-Substitution on the Phenoxymethyl (B101242) Moiety on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. researchgate.netresearchgate.net The fluorine atom's small size, high electronegativity, and the strength of the carbon-fluorine bond can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. researchgate.netnih.gov In the context of the phenoxymethyl moiety, the position of the fluoro-substituent is critical.

Positional Isomerism and Fluorine's Electronic Effects

The placement of a fluorine atom on the phenyl ring (ortho, meta, or para) can lead to dramatic differences in biological activity. This is due to fluorine's potent electronic effects, primarily its strong electron-withdrawing inductive effect and a weaker, position-dependent resonance effect.

For instance, a meta-substitution, as in 2-(3-fluoro-phenoxymethyl)- researchgate.netnih.govdioxolane, places the electronegative fluorine atom in a position where its inductive effect can significantly influence the electronic properties of the aromatic ring and the phenoxy ether linkage. researchgate.net This can affect how the moiety interacts with target proteins, potentially enhancing binding affinity by creating favorable dipole-dipole or hydrogen bond interactions. researchgate.netnih.gov The meta-fluoro group in some compound series has been shown to improve biological activity. researchgate.net

In contrast, a para-fluoro substitution is often employed to block metabolic oxidation at that position, a common site for cytochrome P450 enzymes to hydroxylate aromatic rings. nih.gov This blocking can increase the metabolic stability and half-life of a drug. nih.gov The electronic effects in the para position also differ from the meta position, which can lead to altered receptor binding. Studies on various molecular scaffolds have demonstrated that moving a fluorine substituent from one position to another can drastically change the compound's efficacy. nih.govnih.gov For example, in a series of multimodal anion exchange ligands, phenyl ring fluorination was found to create subtle but definite changes in protein elution profiles. nih.gov

Table 1: Impact of Fluoro-Substitution Position on Molecular Properties

Substitution Position Primary Electronic Effect Common Impact on Drug Properties
Ortho (2-position) Strong Inductive, Moderate Resonance Can influence planarity and intramolecular hydrogen bonding.
Meta (3-position) Strong Inductive Modulates electronic character, potentially enhancing binding affinity. researchgate.net

Role of the 1,3-Dioxolane (B20135) Ring System in Pharmacological Profiles

The 1,3-dioxolane ring is not merely an inert scaffold but an active contributor to the pharmacological profile of many compounds. researchgate.netscilit.com This heterocyclic system is found in numerous natural and synthetic therapeutic agents and often plays a crucial role in their medical action. researchgate.net Its presence can enhance a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. scilit.comnih.gov

The activity-enhancing effect of the dioxolane ring is often attributed to the two oxygen atoms within its structure. researchgate.netscilit.com These oxygen atoms can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the active site of a target protein or enzyme. researchgate.netresearchgate.net This ability to form hydrogen bonds can significantly improve ligand-target interactions, leading to increased biological activity and potency. scilit.com

Impact of Ring Substitutions on Receptor Binding and Enzyme Inhibition

Modifications to the 1,3-dioxolane ring itself can have a profound impact on biological activity. Introducing substituents at the 4 and 5 positions of the ring can alter its stereochemistry, conformation, and interaction with biological targets.

For example, studies on imidazole-dioxolane compounds as heme oxygenase inhibitors revealed that substituents at the 4-position of the dioxolane ring were critical for both potency and selectivity. nih.gov A study involving new 1,3-dioxolane derivatives showed that those with ether or ester groups at the 4 and 5 positions displayed significant antibacterial and antifungal activities. researchgate.net The nature and size of these substituents can influence how the entire molecule fits into a binding pocket. A small fluorine substituent on the dioxolane ring of one compound series was shown to inhibit CYP2E1, whereas larger appendages did not, highlighting the sensitivity of enzyme inhibition to the substitution pattern. nih.gov

Stereochemical Requirements for Optimized Biological Response in Dioxolane-Based Compounds

Many biologically active molecules are chiral, and their different enantiomers or diastereomers often exhibit significantly different pharmacological activities. mdpi.com This is because biological targets like receptors and enzymes are themselves chiral, and thus may interact preferentially with one stereoisomer over another. For dioxolane-based compounds, the carbon at the 2-position (and potentially at the 4 and 5 positions if substituted) is a stereocenter.

The absolute configuration of these chiral centers can be a critical determinant of biological activity. researchgate.netmdpi.com In the pharmaceutical industry, there is a strong trend toward developing single-enantiomer drugs to maximize efficacy and minimize potential off-target effects associated with the less active or inactive isomer. nih.govresearchgate.net

For instance, in the synthesis of chiral 1,3-dioxolanes, ensuring high enantiomeric purity is a key objective, as the biological activity often resides in only one of the enantiomers. nih.govresearchgate.net Research on 3-Br-acivicin isomers demonstrated that stereochemistry led to significant differences in antimalarial activity, with the "natural" (5S, αS) isomers consistently being the most potent. mdpi.com This difference was hypothesized to be due to a stereoselective uptake mechanism. mdpi.com Similarly, the activity of the factor D inhibitor danicopan (B606937) is highly dependent on the stereochemistry of a fluoro substituent on its pyrrolidine (B122466) ring; the (4R) configuration is 19-fold more active than the (4S) version due to a more favorable binding conformation. researchgate.net These examples underscore the principle that an optimized biological response in dioxolane-based compounds often requires a specific and well-defined stereochemistry.

Analysis of Linker Structures and Basic Moieties in Dioxolane-Based Modulators

The linker connecting the core scaffold (like the dioxolane-phenoxymethyl moiety) to other functional groups, as well as the nature of those functional groups, are crucial elements in rational drug design. In many drug candidates, a flexible linker is used to position a basic, protonable moiety correctly for interaction with a target receptor.

SAR studies on modulators of multidrug resistance (MDR) based on 1,3-dioxolane and 1,3-dioxane (B1201747) scaffolds have systematically investigated these components. nih.gov Researchers synthesized and tested a series of compounds that varied in three key areas: the aromatic core, the linker, and the basic moiety. nih.gov The goal was to optimize the structure to reverse P-glycoprotein-mediated drug resistance. The results showed that a range of lipophilic linker structures and protonable basic groups could be used to fine-tune the activity of these modulators. nih.gov

The length and flexibility of the linker are critical. A linker that is too short may not allow the basic group to reach its target binding site, while one that is too long or too flexible might lead to an entropic penalty upon binding, reducing affinity. The chemical nature of the linker (e.g., ether, alkyl chain) also influences properties like solubility and metabolic stability. nih.govresearchgate.net Similarly, the choice of the basic moiety (e.g., piperidine (B6355638), piperazine, or other amines) affects the compound's pKa, which in turn determines its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds with the target. nih.gov

General Principles of Scaffolds and Ligand Efficiency in Dioxolane Medicinal Chemistry

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached. The 1,3-dioxolane ring, often in combination with an aromatic system like the phenoxymethyl group, serves as a valuable and privileged scaffold. researchgate.netdrughunter.com Such scaffolds provide a three-dimensional framework that pre-organizes functional groups in a specific orientation for optimal interaction with a biological target.

A key concept in modern drug design, particularly in fragment-based lead discovery, is Ligand Efficiency (LE). nih.govdundee.ac.uk LE is a metric used to assess the quality of a hit or lead compound by relating its binding affinity to its size (typically measured by the number of non-hydrogen atoms). researchgate.netcore.ac.uk It essentially measures the "binding energy per atom."

LE = -RTln(Ki) / N (where Ki is the binding affinity and N is the number of heavy atoms)

The goal is to identify scaffolds and initial hits that have a high LE, meaning they achieve good binding affinity with a relatively small number of atoms. researchgate.net These efficient fragments or hits are considered excellent starting points for optimization because they suggest a high-quality interaction with the target. nih.gov Subsequent chemical modifications aim to increase potency without disproportionately increasing molecular size or other undesirable properties like lipophilicity, thereby maintaining or improving efficiency metrics. dundee.ac.ukcore.ac.uk The 1,3-dioxolane scaffold, being relatively small and capable of forming potent hydrogen bond interactions, is well-suited for the design of molecules with high ligand efficiency. researchgate.netresearchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
2-(3-Fluoro-phenoxymethyl)- researchgate.netnih.govdioxolane
2-(Phenoxymethyl)- researchgate.netnih.govdioxolane
5-fluorouracil
3-Br-acivicin
danicopan
Imidazole-dioxolane
1,3-Dioxane
Piperidine

Computational Chemistry and Advanced Molecular Modeling of 2 3 Fluoro Phenoxymethyl 1 2 Dioxolane Systems

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding affinity and mode.

While specific docking studies for 2-(3-Fluoro-phenoxymethyl)- nih.govnih.govdioxolane are not extensively detailed in the available literature, the interactions of its core 1,3-dioxolane (B20135) scaffold with several key biological targets have been investigated, providing a strong basis for computational analysis.

α1-Adrenoceptors: Research has established 1,3-dioxolane-based compounds as a novel class of α1-adrenoceptor antagonists. nih.gov Functional experiments and binding assays on human cloned α1-adrenoceptor subtypes have confirmed the pharmacological profile of these ligands. nih.gov Docking simulations for this class of compounds would elucidate specific interactions within the receptor's binding pocket, explaining the observed subtype selectivity.

5-HT1A Receptors: The 1,3-dioxolane moiety has been identified as bioisosterically equivalent to the 1,4-benzodioxane (B1196944) nucleus, a well-known pharmacophore in ligands for serotonergic and adrenergic receptors. researchgate.net Studies on a series of 1,3-dioxolane-based phenoxyethylamines revealed potent and selective 5-HT1A receptor agonism. nih.gov Molecular docking of enantiomers has helped in understanding the role of chirality in receptor interaction, showing that specific enantiomers can form key hydrogen bonds with residues like Asn386 and polar contacts with Tyr390, which correlates with higher binding affinity. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in cancer therapy. nih.gov Molecular docking is a standard method to identify and optimize EGFR inhibitors. mdpi.comdovepress.com Typical docking studies into the EGFR kinase domain (e.g., PDB ID: 1M17) reveal that potent inhibitors often form hydrogen bonds with key residues and engage in hydrophobic interactions with residues such as Val-702, Ala-719, and Leu-820. dovepress.comnih.gov A docking study of 2-(3-Fluoro-phenoxymethyl)- nih.govnih.govdioxolane against EGFR would predict its potential as an inhibitor by comparing its binding mode and energy to known ligands.

Poly (ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair and a target for anticancer drugs. nih.gov Inhibition of PARP-1 can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms. nih.gov Computational modeling is instrumental in designing new PARP-1 inhibitors. Docking 2-(3-Fluoro-phenoxymethyl)- nih.govnih.govdioxolane into the PARP-1 active site would help assess its potential to interfere with DNA repair processes.

Iron Superoxide Dismutase (FeSOD): Superoxide dismutases are antioxidant enzymes crucial for protecting cells from oxidative damage. nih.gov The crystal structure of FeSOD has been elucidated, providing a high-resolution model for docking studies. nih.gov Investigating the interaction of 2-(3-Fluoro-phenoxymethyl)- nih.govnih.govdioxolane with FeSOD via molecular docking could reveal potential modulatory effects on antioxidant pathways.

Molecular docking simulations predict not only if a molecule will bind to a target but also how it binds (binding mode) and how strongly (binding affinity). The binding mode is characterized by specific interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Binding affinity is often expressed as a binding energy score (e.g., in kcal/mol) or as an inhibitory constant (Ki).

For the 1,3-dioxolane class of compounds, studies have reported high nanomolar affinities for the 5-HT1A receptor, with pKi values ranging from 7.92 to 8.39. nih.gov Similarly, high affinities have been demonstrated for α1-adrenoceptor subtypes, with pA2 values reaching up to 8.65 for the α1D subtype. nih.gov Docking studies on related compounds have successfully rationalized these affinities by identifying key interactions. For instance, at the 5-HT1A receptor, the dioxolane oxygen atoms were found to form polar contacts, contributing to the stability of the ligand-receptor complex. nih.gov

The table below shows representative binding affinity data for related 1,3-dioxolane-based ligands at various receptors, illustrating the type of data generated from such studies.

Compound ClassTarget ReceptorRepresentative Affinity (pA2/pKi)Reference
1,3-Dioxolane Derivativesα1A-Adrenoceptor7.53 (pA2) nih.gov
1,3-Dioxolane Derivativesα1B-Adrenoceptor7.36 (pA2) nih.gov
1,3-Dioxolane Derivativesα1D-Adrenoceptor8.65 (pA2) nih.gov
1,3-Dioxolane-based Agonists5-HT1A Receptor9.2 (pKi) nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides deeper insights into the stability of the complex and the compound's behavior in a biological context.

MD simulations are crucial for validating the results of molecular docking. A docked pose might have a favorable energy score but may not be stable in a dynamic, solvated environment. By simulating the ligand-receptor complex for nanoseconds or longer, researchers can assess the stability of the binding mode. nih.gov A key metric for this is the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value over the simulation time suggests a stable binding pose. nih.gov For a compound like 2-(3-Fluoro-phenoxymethyl)- nih.govnih.govdioxolane, performing MD simulations on its docked complexes with targets like 5-HT1A or α1-adrenoceptors would be essential to confirm that the predicted interactions are maintained over time, thus strengthening the case for its potential activity. researchgate.net

MD simulations can also model how a compound behaves in more complex biological environments, such as in an aqueous solution or near a cell membrane. These simulations are vital for predicting pharmacokinetic properties like solubility and membrane permeability. For instance, a study on related 1,3-dioxolane derivatives showed that they could permeate a cell monolayer mimicking the blood-brain barrier, a finding that could be further explored and understood through MD simulations of the compound interacting with a lipid bilayer. nih.gov Simulating 2-(3-Fluoro-phenoxymethyl)- nih.govnih.govdioxolane in different environments can provide a more complete picture of its drug-like properties.

Emerging Applications and Future Research Directions

Role of 2-(3-Fluoro-phenoxymethyl)-numberanalytics.comacs.orgdioxolane as a Synthetic Intermediate

The compound 2-(3-Fluoro-phenoxymethyl)- acs.orgdioxolane is recognized primarily as a valuable synthetic intermediate or building block. guidechem.comechemi.com Its structure is a composite of three key components: a fluorinated phenyl ring, an ether linkage, and a dioxolane ring. This combination allows for the introduction of these specific functionalities into more complex target molecules. The presence of fluorine is particularly significant, as fluorinated organic molecules are increasingly utilized in applications ranging from pharmaceuticals to agrochemicals. acs.org

The primary role of this intermediate is to serve as a precursor in multi-step syntheses. The dioxolane moiety often acts as a protected form of an aldehyde or ketone, which can be deprotected under specific conditions to reveal the carbonyl group for further reactions. wikipedia.org Alternatively, the entire 2-(3-Fluoro-phenoxymethyl)- acs.orgdioxolane unit can be incorporated as a stable structural element in the final product. The commercial availability of fluorinated starting materials is crucial, as it often circumvents the synthetic complexities and hazards associated with direct fluorination reactions. acs.org

Table 1: Potential Synthetic Applications of 2-(3-Fluoro-phenoxymethyl)- acs.orgdioxolane

Application Area Synthetic Role of the Intermediate Potential Target Molecules
Pharmaceuticals Introduction of a fluorophenoxy-acetal motif. The fluorine atom can enhance metabolic stability and binding affinity. nih.gov Novel antifungal agents, CNS-active drugs, or other bioactive compounds where the fluorophenyl group is a key pharmacophore. nih.gov
Agrochemicals Serves as a building block for pesticides or herbicides. Fluorine substitution is known to increase the efficacy of agrochemicals. chinesechemsoc.org Next-generation crop protection agents with improved potency and environmental profiles.
Organic Synthesis Acts as a masked aldehyde for complex molecule synthesis. The dioxolane protects the carbonyl group during other chemical transformations. wikipedia.org Polyfunctional organic compounds, natural product analogs, and other complex chemical structures.

Integration of the Dioxolane Scaffold in Materials Science and Polymer Chemistry

The 1,3-dioxolane (B20135) ring is not only a useful protecting group in organic synthesis but also a versatile component in materials science and polymer chemistry. wikipedia.org Its integration into polymer backbones or as a pendant group can impart desirable properties such as improved solvency, thermal stability, and specific affinities for other molecules or ions. silverfernchemical.com

Polymers based on 1,3-dioxolane have shown significant promise in various advanced applications. For instance, poly(1,3-dioxolane) (pDXL) is a chemically recyclable thermoplastic that can be synthesized to have an ultra-high-molecular-weight, exhibiting mechanical properties comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.orgnih.gov This highlights its potential as a sustainable material that could help capture value from plastic waste. nih.gov Furthermore, polymers incorporating the dioxolane structure have been developed for specialized separation technologies and energy storage.

Table 2: Applications of the Dioxolane Scaffold in Polymer Science

Application Area Polymer Type Key Properties and Findings Relevant Citations
Gas Separation Poly(1,3-dioxolane) acrylate (B77674) (PDXLA) High CO₂ permeability and CO₂/N₂ selectivity, outperforming traditional poly(ethylene oxide) membranes due to higher ether oxygen content. digitellinc.com
Energy Storage Poly(1,3-dioxane) electrolytes Used as a polymer electrolyte for high-voltage lithium-metal batteries, showing superior oxidation stability compared to traditional poly(1,3-dioxolane) (DOL). rsc.org
Sustainable Plastics Ultra-High-Molecular-Weight Poly(1,3-dioxolane) (UHMW pDXL) A chemically recyclable polymer with excellent tensile properties, offering a sustainable alternative to conventional plastics like UHMWPE. escholarship.orgnih.gov
Biomaterials Polyurethane scaffolds 1,4-Dioxane (an isomer of dioxolane) has been used as a solvent in the fabrication of porous scaffolds for tissue engineering applications. rug.nl
General Industry Polydioxolane Used as additives in textile treatments, emulsifying agents, and as components in coatings, adhesives, and inks. google.com

Development of 2-(3-Fluoro-phenoxymethyl)-numberanalytics.comacs.orgdioxolane and Analogs as Chemical Biology Probes and Research Tools

Chemical probes are small molecules designed to interrogate complex biological systems by selectively interacting with specific targets like proteins or enzymes. nih.gov While 2-(3-Fluoro-phenoxymethyl)- acs.orgdioxolane itself has not been explicitly reported as a chemical probe, its structure possesses features that make it and its analogs attractive candidates for development into such tools.

The development of a hit compound from a phenotypic screen into a robust chemical probe is a significant challenge that requires a deep understanding of its mode of action and cellular targets. nih.gov Strategies to convert a molecule like 2-(3-Fluoro-phenoxymethyl)- acs.orgdioxolane into a chemical probe could involve:

Photo-Affinity Labeling (PAL): A photo-reactive group, such as a diazirine, could be incorporated into the phenyl ring. Upon UV irradiation, this group would form a covalent bond with nearby proteins, allowing for the identification of binding partners. nih.gov

Activity-Based Protein Profiling (ABPP): If the molecule targets an enzyme, a reactive "warhead" could be added to the structure to covalently label the active site of the target enzyme. nih.gov

Tagging for Visualization and Pulldown: A reporter tag, such as a terminal alkyne or azide (B81097) for click chemistry, could be appended. This would enable the attachment of fluorescent dyes for cellular imaging or biotin (B1667282) for affinity purification of the target protein. nih.gov

The fluorine atom itself can be a valuable tool. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interaction of the fluorinated probe with its biological target, providing insights into its binding environment. The stability of the dioxolane ring makes it a reliable scaffold for building these complex research tools. wikipedia.org

Strategies for Lead Optimization and Multifunctional Drug Design based on the 2-(3-Fluoro-phenoxymethyl)-numberanalytics.comacs.orgdioxolane Core

In drug discovery, a "lead" compound is a starting point for designing a more potent and selective drug. The 2-(3-Fluoro-phenoxymethyl)- acs.orgdioxolane core represents a promising scaffold for lead optimization due to the favorable properties conferred by its constituent parts. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. nih.govbohrium.com The dioxolane ring has been featured in compounds designed to overcome multidrug resistance in cancer, indicating its utility as a pharmacologically relevant scaffold. nih.govresearchgate.net

Lead optimization strategies would involve systematically modifying the core structure to improve its pharmacokinetic and pharmacodynamic profile. Multifunctional drug design aims to create a single molecule that can interact with multiple biological targets, which can be an effective strategy for complex diseases. nih.govmdpi.com

Table 3: Potential Lead Optimization Strategies for the 2-(3-Fluoro-phenoxymethyl)- acs.orgdioxolane Core

Structural Modification Rationale / Goal Potential Impact
Vary Phenyl Ring Substitution Alter electronic properties, lipophilicity, and steric profile. Modulate target binding affinity and selectivity; alter metabolic "soft spots." researchgate.net
Modify or Replace Ether Linker Change bond angles, flexibility, and hydrogen bonding capacity. Optimize conformational fit to the target's binding pocket.
Ring-Opening or Expansion of Dioxolane Convert to an acyclic diether or a six-membered dioxane ring. Fine-tune solubility, stability, and interaction with the target. nih.gov
Scaffold Hopping Replace the fluorophenyl or dioxolane moiety with bioisosteric groups. Explore new chemical space, improve properties, and circumvent existing patents. researchgate.net
Append Additional Pharmacophores Add other functional groups known to interact with secondary targets. Develop multifunctional agents for treating complex diseases like cancer or neurodegenerative disorders. nih.gov

Addressing Challenges in the Design of Novel Fluorinated Bioactive Molecules

Despite the advantages of incorporating fluorine into bioactive molecules, its use presents significant challenges that researchers must address. The design and synthesis of novel fluorinated compounds like 2-(3-Fluoro-phenoxymethyl)- acs.orgdioxolane are constrained by the unique and often difficult chemistry of fluorine. acs.org

One of the primary hurdles is the synthesis itself. Many fluorination methods require harsh reagents, such as elemental fluorine (F₂) or hydrofluoric acid (HF), which are hazardous and difficult to handle. chinesechemsoc.org The development of safer, more selective, and environmentally friendly fluorinating agents and methods is a major focus of modern organic chemistry. acs.orgbeilstein-journals.org Late-stage fluorination—the introduction of a fluorine atom at a late step in a complex synthesis—is particularly challenging but highly desirable as it allows for the rapid generation of analogs for biological testing. pharmtech.com

Furthermore, the biological effects of fluorination are not always predictable. While fluorine can block metabolic oxidation at a specific site, it can also alter the molecule's conformation and electronic properties in ways that reduce its activity. nih.gov In some cases, metabolism of a fluorinated drug can lead to toxic byproducts. ucd.ie Therefore, a deep understanding of the relationship between structure, metabolism, and toxicity is essential.

Table 4: Key Challenges and Mitigation Strategies in Fluorinated Molecule Design

Challenge Description Mitigation Strategies and Research Directions
Synthetic Accessibility The difficulty and hazard of introducing fluorine into organic molecules. acs.org Development of new electrophilic (e.g., Selectfluor, NFSI) and nucleophilic fluorinating reagents; exploring transition-metal catalysis and biocatalytic fluorination. beilstein-journals.orgucd.ie
Late-Stage Fluorination Introducing fluorine into a complex molecule at a late synthetic step is often inefficient. pharmtech.com Designing novel catalytic systems (e.g., using palladium or silver) that are tolerant of various functional groups. pharmtech.com
Predicting Biological Effects The impact of fluorine on a molecule's potency, selectivity, and pharmacokinetics can be difficult to predict. researchgate.net Using computational modeling and data science to guide molecular design; systematic structure-activity relationship (SAR) studies. researchgate.net
Metabolic Stability and Toxicity Fluorine can block metabolism, but improper placement can lead to the formation of toxic metabolites (e.g., fluoroacetate). nih.govucd.ie Detailed metabolite identification studies; using enzymes like cytochrome P450 to predict and identify metabolically labile sites for fluorination. nih.gov
Availability of Building Blocks A limited commercial supply of diverse and complex fluorinated intermediates can hinder research. acs.orgacs.org Developing efficient, scalable syntheses for key organofluorine building blocks.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(3-fluoro-phenoxymethyl)-1,3-dioxolane, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via acid-catalyzed condensation between 3-fluoro-phenoxyethanol and carbonyl compounds (e.g., ketones or aldehydes) to form the dioxolane ring. Key parameters include:

  • Catalyst selection : NKC-9 cationic-exchange resin (used in formaldehyde aldolization) achieves high yields at 353–368 K .
  • Reactive distillation : Removes water to shift equilibrium, improving yields up to 99.5% in dioxolane synthesis .
  • Side reactions : Over-alkylation is minimized by controlling stoichiometry and reaction time.

Q. How is the structural characterization of this compound validated experimentally?

  • Analytical techniques :

  • NMR spectroscopy : ¹H NMR identifies dioxolane ring protons (δ 4.8–5.2 ppm) and ¹⁹F NMR confirms fluorine coupling patterns .
  • IR spectroscopy : C-O-C ether linkages (~1100 cm⁻¹) and aromatic C-F stretches (~1250 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 214 for C₁₀H₁₁FO₃) align with theoretical values .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

  • Stability studies :

  • Acidic conditions : Hydrolysis of the dioxolane ring occurs below pH 3, reverting to diol and carbonyl precursors .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, with optimal storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorinated substituents in dioxolane derivatives?

  • Mechanistic analysis :

  • Steric/electronic effects : The 3-fluoro group directs electrophilic attack via electron-withdrawing effects, favoring para-substitution in related compounds .
  • Computational modeling : Density Functional Theory (DFT) predicts transition-state energies for regioselective pathways .

Q. How can computational chemistry guide the optimization of fluorinated dioxolanes for material science applications?

  • Computational strategies :

  • Molecular dynamics (MD) : Simulates interactions in polymer matrices, predicting glass transition temperatures (Tg) influenced by fluorine’s electronegativity .
  • Docking studies : Evaluates binding affinities for drug delivery systems, leveraging the dioxolane ring’s conformational flexibility .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-up considerations :

  • Catalytic asymmetry : Chiral catalysts (e.g., phospholane ligands) achieve enantiomeric excess (ee) >90% in dioxolane derivatives .
  • Purification : Pressure-swing distillation separates enantiomers with boiling point differences <5°C .

Methodological Guidance

Q. Which analytical techniques are recommended for quantifying trace impurities in fluorinated dioxolanes?

  • Trace analysis :

  • LC-MS/MS : Detects impurities at ppb levels using fragmentation patterns (e.g., m/z 214 → 196 for dehydration) .
  • Headspace GC : Monizes residual solvents (e.g., ethylene glycol) with detection limits <0.1% .

Q. How do fluorinated dioxolanes interact with biological systems, and what assays validate their biocompatibility?

  • Biological assays :

  • Cytotoxicity testing : MTT assays on mammalian cell lines (IC₅₀ >100 µM indicates low toxicity) .
  • Metabolic stability : Liver microsome studies track dioxolane degradation half-life (t₁/₂ >60 min suggests suitability for drug delivery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.